Spectroscopic Characterization of Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine: A Comprehensive Technical Guide
Spectroscopic Characterization of Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine: A Comprehensive Technical Guide
Executive Summary
Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS: 37814-64-5), possessing the molecular formula C₁₅H₃₀N₂ and a molecular weight of 238.41 g/mol , is a highly sterically hindered secondary diamine[1]. It serves as a critical structural motif in the development of advanced Hindered Amine Light Stabilizers (HALS) for polymer protection and acts as an intermediate in pharmaceutical drug discovery[2].
Because the efficacy of this compound relies entirely on the precise steric environment of its 2,2,6,6-tetramethylpiperidine (TMP) moiety, rigorous spectroscopic characterization is not just a quality control step—it is a fundamental requirement for predicting its chemical reactivity. This whitepaper details the causality behind its analytical workflows, providing researchers with a self-validating framework for structural elucidation using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS).
Mechanistic Context: Why Structure Dictates Function
To understand the spectroscopic targets of this molecule, one must understand its primary industrial mechanism of action: The Denisov Cycle [3].
The compound features two distinct amine groups: a secondary amine linking the cyclohexyl ring to the piperidine ring, and the highly hindered secondary amine within the TMP ring itself. The TMP amine is the active catalytic site. Upon exposure to UV light and oxygen, this hindered amine is oxidized into a stable nitroxide radical (>N-O•). This radical acts as a scavenger, trapping polymer-degrading alkyl (R•) and peroxy (ROO•) radicals, seamlessly regenerating itself in a continuous catalytic loop[4][5].
Figure 1: The Denisov Cycle demonstrating the catalytic radical scavenging mechanism of the TMP moiety.
Any structural impurity—such as incomplete reduction during synthesis or the absence of the gem-dimethyl groups—will critically disrupt this steric protection, leading to the irreversible consumption of the stabilizer. Therefore, spectroscopic validation must specifically confirm the integrity of the 2,2,6,6-tetramethyl environment.
Spectroscopic Characterization Framework
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR is the primary tool for confirming the structural skeleton.
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Causality of Solvent Choice: The compound is highly lipophilic due to the bulky cyclohexyl and tetramethyl groups. Deuterated chloroform (CDCl₃) is the optimal solvent, providing excellent solubility and a clear baseline devoid of exchangeable proton interference[6].
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Key ¹H Signatures: The hallmark of the TMP ring is the massive 12-proton singlet integrating around δ 1.10 - 1.20 ppm, corresponding to the four equivalent methyl groups at the 2 and 6 positions[6]. The methine protons (CH-N) on both the cyclohexyl and piperidine rings will appear as complex multiplets further downfield ( δ 2.4 - 3.0 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is utilized to confirm the presence of the functional groups, specifically the secondary amines.
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Key Signatures: A distinct, somewhat broadened absorption band in the 3300–3400 cm⁻¹ region confirms the N-H stretch. The intense C-H stretching from the aliphatic cyclohexyl and methyl groups will dominate the 2850–2950 cm⁻¹ region[7]. The gem-dimethyl "umbrella" bending vibrations will appear as a characteristic doublet near 1380 cm⁻¹ and 1365 cm⁻¹.
Mass Spectrometry (MS)
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Causality of Ionization Method: Because the molecule contains two basic secondary amine centers, it has a high proton affinity. Electrospray Ionization in positive mode (ESI+) is the most logical choice, as it will readily protonate the nitrogens, yielding a strong, stable pseudo-molecular ion [M+H]⁺ with minimal fragmentation compared to hard ionization techniques like Electron Impact (EI).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate internal validation checks.
Figure 2: Parallel analytical workflow for the comprehensive validation of the target amine.
Protocol A: ¹H and ¹³C NMR Acquisition
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation check: Ensure the solution is completely clear; particulates will ruin magnetic field homogeneity (shimming).
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Instrument Setup: Transfer to a 5 mm NMR tube. Tune and match the probe to the ¹H frequency (e.g., 400 MHz).
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Acquisition: Run a standard 1D ¹H experiment (16 scans, relaxation delay D1 = 1.5s). Follow with a ¹³C{¹H} decoupled experiment (1024 scans, D1 = 2s) to capture the quaternary carbons of the TMP ring.
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Processing: Phase and baseline correct the spectra. Calibrate the chemical shift using the TMS peak at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.
Protocol B: FTIR-ATR Analysis
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Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Validation check: The background must show no residual organic peaks.
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Sample Application: Place 2–3 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.
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Acquisition: Collect the sample spectrum (32 scans). Subtract the background and apply an ATR-correction algorithm to account for depth-of-penetration variations at different wavelengths.
Protocol C: LC-ESI-MS Analysis
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Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for the basic amines.
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Injection: Inject 2 µL into the LC-MS system.
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Acquisition: Operate the mass spectrometer in ESI positive mode. Scan range: m/z 100 to 500. Capillary voltage: 3.0 kV.
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Validation: Verify the presence of the [M+H]⁺ peak at m/z 239.4.
Quantitative Data Summary
The following table synthesizes the expected spectroscopic data for high-purity Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, extrapolated from highly analogous TMP derivatives[6][7].
| Analytical Method | Target Feature / Signal | Expected Value / Range | Structural Assignment |
| ¹H NMR (CDCl₃) | Singlet (12H) | δ 1.10 – 1.20 ppm | Four equivalent -CH₃ groups on the TMP ring |
| ¹H NMR (CDCl₃) | Multiplets (14H) | δ 1.00 – 1.90 ppm | Aliphatic -CH₂- protons of cyclohexyl and piperidine rings |
| ¹H NMR (CDCl₃) | Multiplets (2H) | δ 2.40 – 3.00 ppm | Methine protons (CH-N) on both rings |
| ¹H NMR (CDCl₃) | Broad Singlet (2H) | δ 0.80 – 1.20 ppm | Amine protons (N-H) (Note: Shifts vary by concentration/H-bonding) |
| FTIR-ATR | Broad Band | 3300 – 3400 cm⁻¹ | N-H stretching (Secondary amines) |
| FTIR-ATR | Sharp Peaks | 2920, 2850 cm⁻¹ | C-H stretching (Aliphatic rings) |
| FTIR-ATR | Doublet | ~1380, 1365 cm⁻¹ | C-H bending (gem-dimethyl "umbrella" deformation) |
| ESI-MS (+) | Base Peak | m/z 239.4 | [M+H]⁺ Pseudo-molecular ion |
References
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Wikipedia. Hindered amine light stabilizers. Retrieved from:[Link]
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Wellt Chemicals. Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from: [Link]
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Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Macromolecules. ACS Publications. Retrieved from: [Link]
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PubChem. n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine | CID 118285. Retrieved from:[Link]
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